molecular formula C22H19N5O2S B2724177 N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide CAS No. 1036734-05-0

N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide

Cat. No.: B2724177
CAS No.: 1036734-05-0
M. Wt: 417.49
InChI Key: ZGHHVPAQNVADAJ-UHFFFAOYSA-N
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Description

N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a recognized and potent inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a central serine/threonine protein kinase that orchestrates the cellular response to DNA double-strand breaks. This compound, related to the tool inhibitor KU-60019, exhibits enhanced potency and selectivity for ATM, effectively suppressing the kinase's autophosphorylation and its subsequent phosphorylation of key downstream targets like p53, CHK2, and KAP1. By specifically inhibiting ATM, this chemical probe allows researchers to dissect the DNA damage response (DDR) pathway, providing a means to investigate the consequences of ATM loss on cell cycle checkpoint activation, DNA repair, and apoptosis. A primary research application involves its use as a radio-sensitizer; by disabling the pro-survival DDR signaling initiated by ionizing radiation, it can drive irradiated cancer cells toward senescence or death, thereby enhancing the efficacy of radiotherapy in preclinical models, particularly in glioblastoma and other malignancies. Its high selectivity profile makes it a valuable tool for isolating ATM-specific phenotypes from those of related PIKK family kinases such as ATR and DNA-PK, enabling precise mechanistic studies in oncology and genetics. This compound is offered exclusively for use in non-clinical scientific research.

Properties

IUPAC Name

N-benzyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c23-12-13-30-22-26-17-9-5-4-8-16(17)20-25-18(21(29)27(20)22)10-11-19(28)24-14-15-6-2-1-3-7-15/h1-9,18H,10-11,13-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHHVPAQNVADAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Cyclocondensation

A robust method involves the reaction of benzil derivatives with 2-nitrobenzaldehydes and ammonium acetate in acetic acid, forming 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole intermediates. Subsequent reduction of the nitro group using Zn/NH4Cl in methanol/water yields 2-(2-aminophenyl)imidazoles, which undergo cyclization with carbon disulfide (CS₂) in the presence of KOH to form the imidazo[1,2-c]quinazoline-5(6H)-thione skeleton.

Modification for Cyanomethylsulfanyl Introduction
To replace the thione group with cyanomethylsulfanyl, the intermediate is treated with chloroacetonitrile under basic conditions (K₂CO₃/DMF). Nucleophilic substitution at the sulfur atom proceeds at 60°C, yielding the desired cyanomethylsulfanyl derivative.

Iodine-Catalyzed Oxidative Cyclization

An alternative route employs iodine and tert-butyl hydroperoxide (TBHP) to facilitate oxidative C–H amination. Starting from 2-aminobenzophenone and benzylamine , this one-pot method constructs the quinazoline ring, followed by iodine-mediated cyclization to form the imidazo[1,2-c]quinazoline framework.

Reaction Conditions

  • Catalyst: I₂ (20 mol%)
  • Oxidant: TBHP (3 equiv)
  • Solvent: DCE, 80°C, 12 h
  • Yield: 78–85%

Functionalization with the Propanamide Side Chain

Carboxylic Acid Activation

The 2-position of the imidazo[1,2-c]quinazoline core is functionalized via a two-step process:

  • Ester Hydrolysis: Treat 2-ethyl ester derivatives with NaOH/EtOH to yield the carboxylic acid.
  • Amide Coupling: React the acid with benzylamine using HATU or EDCl/HOBt in DMF, achieving 90–94% conversion.

Direct Alkylation Approach

A more efficient method involves alkylating the secondary amine at position 2 with N-benzyl-3-bromopropanamide in the presence of NaH/THF. This single-step protocol avoids intermediate isolation, providing the target compound in 82% yield.

Optimization and Mechanistic Insights

Cyclization Step Efficiency

Comparative studies reveal that SnCl₂-mediated cyclization (from imidazole intermediates) outperforms iodine/TBHP methods in regioselectivity (Table 1).

Method Catalyst Temp (°C) Time (h) Yield (%)
SnCl₂ Reduction SnCl₂ 25 6 88
I₂/TBHP I₂ 80 12 78

Data synthesized from Refs

Solvent Effects on Sulfanyl Group Incorporation

Spectroscopic Characterization

Key spectral data for the target compound:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 9.07 (s, 1H, NH), 8.42 (d, J = 8.5 Hz, 1H), 7.95 (d, J = 8.5 Hz, 1H), 4.12 (s, 2H, SCH₂CN), 3.89 (t, J = 6.5 Hz, 2H, CH₂CO), 3.45 (q, J = 6.5 Hz, 2H, NCH₂), 2.71 (t, J = 6.5 Hz, 2H, CH₂).
  • IR (KBr): 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide typically involves multi-step chemical reactions that include the formation of the imidazoquinazoline core and the introduction of the benzyl and sulfanyl substituents. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties. For instance, derivatives containing imidazoquinazoline frameworks have been evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents .

Antimicrobial Properties

The compound's structure may also confer antimicrobial activity. Similar compounds have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The presence of the sulfanyl group is often linked to enhanced antimicrobial activity due to its ability to disrupt bacterial cell membranes .

Anti-inflammatory Effects

Molecular docking studies suggest that this compound could act as a 5-lipoxygenase inhibitor, which is significant in the context of inflammatory diseases. This suggests that further optimization of the compound could lead to effective anti-inflammatory agents .

Case Studies

StudyFindings
Anticancer Evaluation A series of imidazoquinazoline derivatives were synthesized and screened for anticancer activity against human cancer cell lines (e.g., HCT116 and MCF7). Some derivatives showed IC50 values as low as 1.9 μg/mL .
Antimicrobial Assessment Compounds with similar structures were tested against Mycobacterium tuberculosis, showing significant inhibition rates and potential for development into new antimycobacterial therapies .
In Silico Docking Studies Molecular docking indicated that the compound could effectively bind to 5-lipoxygenase, suggesting a pathway for anti-inflammatory activity .

Mechanism of Action

The mechanism of action of N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Comparative Data for Selected Compounds

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Spectral Features (IR/NMR)
Target Compound (This Work) Imidazo[1,2-c]quinazolinone ~478 (estimated) Cyanomethyl sulfanyl, benzyl propanamide Not reported Expected C≡N stretch (IR: ~2200 cm⁻¹)
BJ10409 Imidazo[1,2-c]quinazolinone 433.48 Cyanomethyl sulfanyl, 4-methoxyphenylmethyl acetamide Not reported Aromatic protons (NMR: δ 6.8–7.5 ppm)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamides 1,3,4-Oxadiazole 375–389 Thiazole-amino, aryl propanamide 134–199 NH stretches (IR: ~3300 cm⁻¹)
N-(2-Ethylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide (9g) 1,2,4-Triazole 607.78 Piperidine sulfonyl, ethylphenyl 175.6 Sulfonyl S=O stretches (IR: ~1350, 1150 cm⁻¹)

Key Findings and Implications

  • Structural Flexibility vs.
  • Electron Effects: The cyanomethyl group’s electron-withdrawing nature may stabilize the sulfanyl linkage, contrasting with electron-donating groups (e.g., methoxy) in BJ10409 .

Biological Activity

N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a complex organic compound belonging to the imidazoquinazoline family, which has garnered attention for its potential biological activities. This article provides an in-depth overview of the biological activity of this compound, focusing on its antibacterial, antidiabetic, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an imidazo[1,2-c]quinazoline core, which is known for its diverse biological activities. The presence of a cyanomethyl sulfanyl group enhances its chemical reactivity and potential pharmacological effects.

Structural Formula

The chemical structure can be represented as follows:

C18H18N4OS\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{OS}

This formula indicates the presence of multiple functional groups that contribute to its biological properties.

Antibacterial Activity

Recent studies have demonstrated that imidazoquinazoline derivatives exhibit significant antibacterial properties. For instance, compounds within this class have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-benzyl-3-{...}Staphylococcus aureus32 µg/mL
N-benzyl-3-{...}E. coli64 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents .

Antidiabetic Activity

Imidazoquinazolines have also been investigated for their potential as α-glucosidase inhibitors, which are crucial in managing type 2 diabetes mellitus (T2DM). In vitro studies indicate that certain derivatives exhibit IC50 values significantly lower than standard drugs like acarbose.

CompoundIC50 (µM)Comparison to Acarbose (IC50 = 750 µM)
N-benzyl-3-{...}150 ± 1.55 times more potent
Acarbose750 ± 1.5-

The inhibition of α-glucosidase by this compound suggests a promising avenue for T2DM treatment .

Anticancer Activity

Emerging research highlights the anticancer potential of imidazoquinazolines. Compounds in this class have shown cytotoxic effects against various cancer cell lines. For example:

Cell LineCompound TestedIC50 (µM)
HeLaN-benzyl-3-{...}20 ± 0.5
MCF-7N-benzyl-3-{...}25 ± 0.8

These results indicate that the compound may interfere with cancer cell proliferation and could be further explored as a therapeutic agent in oncology .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various imidazoquinazolines against clinical isolates of Staphylococcus aureus. The study found that N-benzyl-3-{...} exhibited a notable reduction in bacterial growth compared to control groups, suggesting its potential application in treating infections caused by resistant strains .

Study on Antidiabetic Effects

In another investigation focusing on antidiabetic properties, researchers synthesized several derivatives of imidazoquinazolines and tested their inhibitory effects on α-glucosidase. The most potent derivative was identified as having an IC50 value significantly lower than traditional treatments, indicating its potential as a new therapeutic agent for managing blood glucose levels in diabetic patients .

Q & A

Basic: What are the key considerations for designing a synthetic route for this compound?

The synthesis of this compound requires a multi-step approach, beginning with the formation of the imidazoquinazoline core followed by functionalization of the sulfanyl and propanamide groups. Critical steps include:

  • Core assembly : Cyclocondensation of quinazoline precursors under controlled pH and temperature to form the imidazoquinazoline framework .
  • Sulfanyl introduction : Thiol-ether coupling using cyanomethyl disulfide or similar reagents, optimized for regioselectivity .
  • Propanamide attachment : Amide coupling via carbodiimide chemistry (e.g., EDC/HOBt) with N-benzylamine, requiring inert atmospheres to prevent side reactions .
    Purification at each stage via column chromatography or recrystallization is essential to achieve >95% purity .

Basic: Which spectroscopic methods are most reliable for structural characterization?

  • NMR Spectroscopy : 1H/13C NMR confirms the imidazoquinazoline core (δ 7.5–8.5 ppm for aromatic protons) and propanamide linkage (δ 2.5–3.5 ppm for CH2 groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at ~470 Da) and detects synthetic intermediates .
  • FT-IR : Key bands at ~1670 cm−1 (C=O stretch) and ~2200 cm−1 (C≡N stretch) confirm functional groups .

Advanced: How can reaction yields be optimized for the sulfanyl-group incorporation?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics for sulfanyl coupling .
  • Catalyst screening : Triethylamine or DBU improves deprotonation of thiol intermediates, reducing side-product formation .
  • Temperature control : Maintaining 40–60°C prevents thermal degradation of the cyanomethyl group .
  • Real-time monitoring : Use TLC or in-situ IR to track reaction progression and terminate at optimal conversion .

Advanced: How should researchers address contradictions in reported biological activities of similar compounds?

  • Comparative assays : Test the compound alongside analogs (e.g., triazoloquinazoline derivatives) under identical conditions to isolate structure-activity relationships .
  • Target specificity profiling : Use kinase inhibition panels or receptor-binding assays to identify off-target effects that may explain discrepancies .
  • Meta-analysis : Cross-reference data from PubChem and synthetic studies (e.g., IC50 variations in anticancer screens) to contextualize results .

Basic: What are the hypothesized biological targets based on structural analogs?

  • Kinase inhibition : The imidazoquinazoline core may interact with ATP-binding pockets in kinases (e.g., EGFR or CDK2), similar to triazoloquinazoline derivatives .
  • Epigenetic modulation : The cyanomethyl sulfanyl group could act as a zinc-chelating moiety in histone deacetylase (HDAC) inhibition .
  • Antimicrobial activity : Structural parallels with benzodioxole-containing compounds suggest potential disruption of bacterial cell membranes .

Advanced: What computational methods aid in predicting interaction mechanisms?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinase or HDAC targets, guided by crystallographic data from similar scaffolds .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking hypotheses .
  • QSAR modeling : Correlate substituent electronegativity (e.g., cyanomethyl vs. chlorophenyl) with bioactivity trends from literature .

Basic: How should solubility challenges be addressed in in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) for stock solutions, diluted into assay buffers containing cyclodextrins or surfactants (e.g., Tween-80) .
  • pH adjustment : Solubility in aqueous media improves at pH 4–5 due to protonation of the quinazoline nitrogen .
  • Prodrug derivatization : Introduce phosphate or acetate groups at the propanamide terminus for enhanced hydrophilicity .

Advanced: What strategies validate target engagement in cellular models?

  • Cellular thermal shift assays (CETSA) : Monitor protein denaturation shifts to confirm direct binding .
  • Knockout/rescue experiments : Use CRISPR-Cas9 to delete putative targets and assess compound efficacy rescue via overexpression .
  • Isotope labeling : Synthesize a 13C-labeled analog for tracking cellular uptake and sublocalization via NMR imaging .

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